molecular formula C9H12N2O2 B13897579 (S)-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde

(S)-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B13897579
M. Wt: 180.20 g/mol
InChI Key: LJKATJHBJPFKBQ-VIFPVBQESA-N
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Description

2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-carbaldehyde is an organic compound that features a tetrahydropyran ring fused to a pyrazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the hydrogenation of dihydropyran using a catalyst such as Raney nickel to form tetrahydropyran . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones . The aldehyde group is then introduced via formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-carboxylic acid.

    Reduction: 2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituents used.

Scientific Research Applications

2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-amine: Similar structure but with an amine group instead of an aldehyde.

Uniqueness

2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-[(2S)-oxan-2-yl]pyrazole-3-carbaldehyde

InChI

InChI=1S/C9H12N2O2/c12-7-8-4-5-10-11(8)9-3-1-2-6-13-9/h4-5,7,9H,1-3,6H2/t9-/m0/s1

InChI Key

LJKATJHBJPFKBQ-VIFPVBQESA-N

Isomeric SMILES

C1CCO[C@@H](C1)N2C(=CC=N2)C=O

Canonical SMILES

C1CCOC(C1)N2C(=CC=N2)C=O

Origin of Product

United States

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